1-phi-4-MQ chloride
Description
1-phi-4-MQ chloride (IUPAC name: 1-(2-Phenyl-2-hydroxyiminoethyl)-1-(4-methylquinolinium) chloride) is a quaternary ammonium compound characterized by a 4-methylquinolinium core linked to a phenyl-hydroxyiminoethyl substituent. Its chemical structure (Fig. The compound’s CAS registry number is 52019-03-1, and its InChIKey is GOPCDZFAFBMJGR-UHFFFAOYSA-N, which aids in unambiguous identification .
Properties
CAS No. |
93446-09-4 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(NE)-N-[2-(4-methylquinolin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-14-11-12-20(18-10-6-5-9-16(14)18)13-17(19-21)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/b19-17-; |
InChI Key |
SYIIUXBLISXVAP-HGMLFDQWSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=NO)C3=CC=CC=C3.[Cl-] |
Isomeric SMILES |
CC1=CC=[N+](C2=CC=CC=C12)C/C(=N/O)/C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=NO)C3=CC=CC=C3.[Cl-] |
Synonyms |
1-(2-phenyl-2-hydroxyiminoethyl)-1-(4-methylquinolinium) 1-PHI-4-MQ chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize 1-phi-4-MQ chloride, we compare it with three classes of compounds: anthocyanin derivatives, quinolinium-based salts, and hydroxyiminoethyl-functionalized molecules.
Anthocyanin Derivatives (e.g., Callistephin Chloride, Ideain Chloride)
Anthocyanins like callistephin chloride (pelargonidin-3-O-glucoside chloride) and ideain chloride (cyanidin-3-O-galactoside chloride) share a chloride counterion with this compound but differ fundamentally in structure and function (Fig. 1) :

| Property | This compound | Callistephin Chloride |
|---|---|---|
| Core Structure | Quinolinium + phenyl group | Anthocyanidin (flavonoid) |
| Functional Groups | Hydroxyiminoethyl | Glucoside |
| Applications | Synthetic chemistry | Natural pigment, antioxidant |
This compound lacks the glycosidic linkage and natural occurrence of anthocyanins, making it more suited for synthetic or industrial uses rather than biological roles .
Quinolinium-Based Salts (e.g., Cetylpyridinium Chloride)
Quinolinium salts like cetylpyridinium chloride (CPC) share a cationic aromatic core with this compound but differ in alkyl chain length and substituents:
| Property | This compound | Cetylpyridinium Chloride |
|---|---|---|
| Charge Localization | Delocalized in quinolinium | Localized on pyridinium |
| Substituents | Hydroxyiminoethyl | Hexadecyl chain |
| Bioactivity | Limited data | Antimicrobial, dental care |
The hydroxyiminoethyl group in this compound may enhance its chelation capacity compared to CPC, though its antimicrobial efficacy remains unverified .
Hydroxyiminoethyl-Functionalized Compounds
Compounds like 1-(2-phenyl-1H-indol-3-yl)propan-2-amine share the hydroxyiminoethyl motif but lack the quinolinium group. This structural divergence impacts solubility and reactivity:
| Property | This compound | 1-(2-phenyl-1H-indol-3-yl)propan-2-amine |
|---|---|---|
| Aromatic System | Quinolinium (planar) | Indole (non-planar) |
| Charge | Cationic | Neutral |
| Stability | High (ionic lattice) | Moderate (neutral molecule) |
The cationic nature of this compound likely improves its thermal stability compared to neutral analogs .
Q & A
Q. How can contradictions in solubility data be addressed methodologically?
- Methodological Answer :
- Standardized Protocols : Follow OECD 105 guidelines for shake-flask method (24 h equilibrium, 25°C) .
- Purity Verification : Recheck compound identity via melting point and H NMR post-solubility testing .
- Statistical Comparison : Apply Tukey’s HSD test to compare means across solvents (p < 0.05 for significance) .
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